molecular formula C18H20N2O2 B7848466 3-[6-(1-Azepanyl)-3-pyridyl]benzoic acid

3-[6-(1-Azepanyl)-3-pyridyl]benzoic acid

Cat. No.: B7848466
M. Wt: 296.4 g/mol
InChI Key: HKCIQIOTSXYTEF-UHFFFAOYSA-N
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Description

3-[6-(1-Azepanyl)-3-pyridyl]benzoic acid is a benzoic acid derivative featuring a pyridine ring substituted at position 3 with a benzoic acid moiety and at position 6 with a 1-azepanyl group. The azepanyl group, a seven-membered nitrogen-containing heterocycle, distinguishes this compound from simpler pyridyl-benzoic acid derivatives.

Properties

IUPAC Name

3-[6-(azepan-1-yl)pyridin-3-yl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c21-18(22)15-7-5-6-14(12-15)16-8-9-17(19-13-16)20-10-3-1-2-4-11-20/h5-9,12-13H,1-4,10-11H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKCIQIOTSXYTEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NC=C(C=C2)C3=CC(=CC=C3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Physicochemical Properties

The table below compares key structural and physicochemical parameters of 3-[6-(1-Azepanyl)-3-pyridyl]benzoic acid with related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Functional Groups Biological Activity (if reported) Reference
This compound C₁₇H₁₉N₃O₂* 297.35 Pyridyl (position 3), Azepanyl (position 6), COOH Not reported -
3-[(1-Methyl-6-oxidanylidenepyridin-3-yl)carbamoyl]benzoic acid C₁₄H₁₂N₂O₄ 272.26 Pyridone (position 3), Methyl, COOH Factor VIIa/tissue factor inhibition
4-[6-(3-Methoxyphenoxy)pyridazin-3-yl]benzoic acid C₁₈H₁₄N₂O₄ 322.30 Pyridazinyl (position 3), Methoxyphenoxy, COOH Not reported
Benazepril Hydrochloride C₂₄H₂₈N₂O₅·HCl 460.96 Benzazepinone, Ethoxycarbonyl, Phenylpropyl ACE inhibitor (antihypertensive)
4-(Sulfooxy)benzoic acid isomers C₇H₆O₅S 218.18 Sulfooxy (position 4 or 3), COOH Metabolites of xenobiotics

*Note: Molecular formula and weight for this compound are inferred based on structural analysis.

Key Observations:

Pyridazinyl () and pyridone () groups alter electronic properties, affecting binding interactions.

Functional Groups :

  • Carboxylic acid (COOH) is common across all compounds, enabling hydrogen bonding or salt bridge formation in biological systems.
  • Sulfate esters (e.g., 4-(sulfooxy)benzoic acid) increase polarity, influencing metabolic stability .

Biological Activity: Benazepril’s benzazepinone core is critical for ACE inhibition, suggesting that the azepanyl group in the target compound may similarly modulate enzyme interactions .

Pharmacological and Toxicological Considerations

  • Carcinogenic vs. Therapeutic Profiles: While N-nitrosamines like NNK () are carcinogenic due to DNA alkylation, structurally distinct benzoic acid derivatives (e.g., Benazepril) show therapeutic utility. This underscores the importance of substituent selection in determining biological outcomes .
  • Metabolic Stability : Sulfated metabolites () are prone to rapid excretion, whereas lipophilic groups (e.g., azepanyl) may prolong half-life but require careful toxicity profiling.

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